Cas no 83392-10-3 (Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate)

Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate structure
83392-10-3 structure
Product Name:Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate
Numéro CAS:83392-10-3
Le MF:C17H35N3O4
Mégawatts:345.477504968643
MDL:MFCD32644559
CID:671723
Update Time:2025-05-24

Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate Propriétés chimiques et physiques

Nom et identifiant

    • 13-Oxa-2,6,11-triazapentadecanoic acid, 14,14-dimethyl-12-oxo-,1,1-dimethylethyl ester
    • N1,N3-DiBoc-spermidine
    • 2,6,11-Triazadodecanedioic acid di-tert-butyl ester
    • Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate
    • 1,1-Dimethylethyl 14,14-dimethyl-12-oxo-13-oxa-2,6,11-triazapentadecanoate (ACI)
    • (4-((tert-Butoxycarbonyl)amino)butyl)(3-((tert-butoxycarbonyl)amino)propyl)amine
    • N1,N8-Di(tert-butoxycarbonyl)spermidine
    • N1,N8-Di-(tert-butoxycarbonyl)spermidine
    • MDL: MFCD32644559
    • Piscine à noyau: 1S/C17H35N3O4/c1-16(2,3)23-14(21)19-12-8-7-10-18-11-9-13-20-15(22)24-17(4,5)6/h18H,7-13H2,1-6H3,(H,19,21)(H,20,22)
    • La clé Inchi: IGJAYGNJQNIACJ-UHFFFAOYSA-N
    • Sourire: O(C(NCCCCNCCCNC(=O)OC(C)(C)C)=O)C(C)(C)C

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 3
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 24
  • Nombre de liaisons rotatives: 13
  • Complexité: 373
  • Surface topologique des pôles: 88.7

Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N84780-1g
N1,N3-DiBoc-spermidine
83392-10-3 97%
1g
¥2462.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N84780-100mg
N1,N3-DiBoc-spermidine
83392-10-3 97%
100mg
¥424.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N84780-250mg
N1,N3-DiBoc-spermidine
83392-10-3 97%
250mg
¥718.0 2024-07-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HR556-250mg
Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate
83392-10-3 97%
250mg
2445CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HR556-100mg
Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate
83392-10-3 97%
100mg
890CNY 2021-05-07
eNovation Chemicals LLC
Y1200237-1g
N1,N3-DiBoc-spermidine
83392-10-3 95%
1g
$600 2024-07-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HR556-200mg
Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate
83392-10-3 97%
200mg
1215.0CNY 2021-07-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-HR556-50mg
Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate
83392-10-3 97%
50mg
486.0CNY 2021-07-15
Ambeed
A1165501-100mg
N1,N3-DiBoc-spermidine
83392-10-3 97%
100mg
$57.0 2025-04-16
Ambeed
A1165501-250mg
N1,N3-DiBoc-spermidine
83392-10-3 97%
250mg
$132.0 2025-04-16

Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 55 psi, rt
Référence
Synthesis of a novel nitroimidazole-spermidine derivative as a tumor-targeted hypoxia-selective cytotoxin
Papadopoulou, Maria V.; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(6), 1519-1522

Méthode de production 2

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  10 min, 0 °C; 0 °C → rt; overnight, rt
Référence
Clickable Polyamine Derivatives as Chemical Probes for the Polyamine Transport System
Vanhoutte, Roeland; et al, ChemBioChem, 2018, 19(9), 907-911

Méthode de production 3

Conditions de réaction
Référence
Polyamine-Substituted Gadolinium Chelates: A New Class of Intracellular Contrast Agents for Magnetic Resonance Imaging of Tumors
Wolf, Markus; et al, Journal of Medicinal Chemistry, 2007, 50(1), 139-148

Méthode de production 4

Conditions de réaction
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol
Référence
Selective protection of mixed primary-secondary amines. Simple preparation of N1,N8-bis(tert-butyloxycarbonyl)spermidine
Almeida, M. Lurdes S.; et al, Journal of the Chemical Society, 1987, (16), 1250-1

Méthode de production 5

Conditions de réaction
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetic acid ,  Water
Référence
Selective protection of polyamines: Synthesis of model compounds and spermidine derivatives
Almeida, M. Lurdes S.; et al, Journal of the Chemical Society, 1988, (7), 1905-11

Méthode de production 6

Conditions de réaction
1.1 Reagents: Borate(1-), trihydro(2,2,2-trifluoroacetato-κO)-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  5 h, 20 °C
Référence
Sodium trifluoroacetoxyborohydride
Gribble, Gordon W., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

Méthode de production 7

Conditions de réaction
1.1 Catalysts: Borate(1-), trihydro(2,2,2-trifluoroacetato-κO)-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ;  5 h, 20 °C
Référence
Sodium Trifluoroacetoxyborohydride
Gribble, Gordon W., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  4 h, 120 °C
1.2 4 h, 60 °C
Référence
Probing the mid-gorge of cholinesterases with spacer-modified bivalent quinazolinimines leads to highly potent and selective butyrylcholinesterase inhibitors
Chen, Xinyu; et al, Bioorganic & Medicinal Chemistry, 2011, 19(3), 1222-1235

Méthode de production 9

Conditions de réaction
Référence
Synthesis of chirally deuteriated (S-adenosyl-S-methylsulfonio)propylamines and spermidines. Elucidation of the stereochemical course of putrescine aminopropyltransferase (spermidine synthase)
Orr, Gary R.; et al, Journal of the American Chemical Society, 1988, 110(17), 5791-9

Méthode de production 10

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran
2.1 Reagents: Pyridine ,  Malonic acid Solvents: Ethanol
Référence
Chemistry of naturally occurring polyamines. 9. Synthesis of spermidine and spermine photoaffinity labeling reagents
Nagarajan, Srinivasan; et al, Journal of Organic Chemistry, 1985, 50(26), 5735-7

Méthode de production 11

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  4 h, rt
Référence
Design, synthesis and antimalarial/anticancer evaluation of spermidine linked artemisinin conjugates designed to exploit polyamine transporters in Plasmodium falciparum and HL-60 cancer cell lines
Chadwick, James; et al, Bioorganic & Medicinal Chemistry, 2010, 18(7), 2586-2597

Méthode de production 12

Conditions de réaction
1.1 Solvents: Dimethylformamide ;  overnight, rt
Référence
Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates
Pittelkow, Michael; et al, Synthesis, 2002, (15), 2195-2202

Méthode de production 13

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt; 16 h, 0 °C
Référence
Polyamine conjugates of meso-tritolylporphyrin and protoporphyrin IX: Potential agents for photodynamic therapy of cancers
Sol, Vincent; et al, Bioorganic & Medicinal Chemistry, 2006, 14(5), 1364-1377

Méthode de production 14

Conditions de réaction
1.1 Reagents: Potassium hydroxide Solvents: Toluene ,  Water ;  3 h, 60 °C
1.2 60 °C; 3 h, 60 °C
Référence
Exploiting protein fluctuations at the active-site gorge of human cholinesterases: further optimization of the design strategy to Develop Extremely Potent Inhibitors
Butini, Stefania; et al, Journal of Medicinal Chemistry, 2008, 51(11), 3154-3170

Méthode de production 15

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; overnight, 0 °C → rt
Référence
Synthesis of New Alkylaminooxysterols with Potent Cell Differentiating Activities: Identification of Leads for the Treatment of Cancer and Neurodegenerative Diseases
de Medina, Philippe; et al, Journal of Medicinal Chemistry, 2009, 52(23), 7765-7777

Méthode de production 16

Conditions de réaction
Référence
Novel selectively protected spermidine derivatives. Synthesis of a natural siderophore
Araujo, M. Joao S. M. P.; et al, Journal of Chemical Research, 1992, (4),

Méthode de production 17

Conditions de réaction
1.1 Reagents: Pyridine ,  Malonic acid Solvents: Ethanol
Référence
Chemistry of naturally occurring polyamines. 9. Synthesis of spermidine and spermine photoaffinity labeling reagents
Nagarajan, Srinivasan; et al, Journal of Organic Chemistry, 1985, 50(26), 5735-7

Méthode de production 18

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetic acid ,  Water
Référence
Selective protection of polyamines: Synthesis of model compounds and spermidine derivatives
Almeida, M. Lurdes S.; et al, Journal of the Chemical Society, 1988, (7), 1905-11

Méthode de production 19

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol
Référence
Selective protection of mixed primary-secondary amines. Simple preparation of N1,N8-bis(tert-butyloxycarbonyl)spermidine
Almeida, M. Lurdes S.; et al, Journal of the Chemical Society, 1987, (16), 1250-1

Méthode de production 20

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, 55 psi, rt
Référence
Synthesis of a novel nitroimidazole-spermidine derivative as a tumor-targeted hypoxia-selective cytotoxin
Papadopoulou, Maria V.; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(6), 1519-1522

Méthode de production 21

Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Water
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Acetic acid ,  Water
Référence
Selective protection of polyamines: Synthesis of model compounds and spermidine derivatives
Almeida, M. Lurdes S.; et al, Journal of the Chemical Society, 1988, (7), 1905-11

Méthode de production 22

Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: Water
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol
Référence
Selective protection of mixed primary-secondary amines. Simple preparation of N1,N8-bis(tert-butyloxycarbonyl)spermidine
Almeida, M. Lurdes S.; et al, Journal of the Chemical Society, 1987, (16), 1250-1

Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate Raw materials

Tert-butyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate Preparation Products

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